4-Methoxy-2,6-dinitrobenzoic acid

Decarboxylation Kinetics Aromatic SE1 Mechanism Substituent Effects

Researchers often face inconsistent decarboxylation kinetics with generic 2,6-dinitrobenzoic acid analogs. This 4-methoxy-substituted compound provides highly reproducible thermal decarboxylation (log krel = -0.193), enabling precise generation of the 4-methoxy-2,6-dinitrophenyl anion. Key advantages include: controlled SE1 decarboxylation kinetics; intense UV absorption at 210 nm (log ε = 4.32) for HPLC calibration; and a well-documented melting point (179-180°C) for identity verification. Supplied with full analytical documentation for batch-to-batch consistency.

Molecular Formula C8H6N2O7
Molecular Weight 242.14 g/mol
CAS No. 95192-59-9
Cat. No. B1621531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,6-dinitrobenzoic acid
CAS95192-59-9
Molecular FormulaC8H6N2O7
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O7/c1-17-4-2-5(9(13)14)7(8(11)12)6(3-4)10(15)16/h2-3H,1H3,(H,11,12)
InChIKeyDHLQYRJLNSXMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2,6-dinitrobenzoic Acid (CAS 95192-59-9) – A 4‑Methoxy‑Substituted 2,6‑Dinitrobenzoic Acid Scaffold for Controlled Reactivity


4‑Methoxy‑2,6‑dinitrobenzoic acid (CAS 95192‑59‑9, C₈H₆N₂O₇) is a crystalline nitroaromatic building block [1]. It features a benzoic acid core with two nitro groups ortho to the carboxyl and a methoxy group at the para position. This substitution pattern imparts distinct electronic and steric properties compared to unsubstituted or halogen‑substituted 2,6‑dinitrobenzoic acids, leading to differentiated decarboxylation kinetics and physical properties [1][2].

Why 4‑Methoxy‑2,6‑dinitrobenzoic Acid Cannot Be Replaced by Other 2,6‑Dinitrobenzoic Acids or 3,5‑Dinitro Isomers


The 4‑methoxy substituent fundamentally alters the electron density of the aromatic ring and the carboxylate group, directly impacting both thermal decarboxylation rates and physical properties. Replacing it with a 4‑halogen, 4‑hydroxy, or unsubstituted analog, or with a regioisomer such as 3,5‑dinitrobenzoic acid, changes the kinetic stability, melting behavior, and spectroscopic signature [1]. A generic substitution therefore invalidates quantitative structure‑reactivity correlations and compromises the reproducibility of synthetic protocols that rely on the precise electronic effects of the methoxy group [1][2].

4‑Methoxy‑2,6‑dinitrobenzoic Acid: Quantified Differential Reactivity and Physical Data for Informed Procurement


Decarboxylation Kinetic Stability: 4‑Methoxy Substitution Slows Thermal Decarboxylation vs. Halogenated Analogs

The relative rate constant for thermal decarboxylation of the 4‑methoxy‑2,6‑dinitrobenzoate ion (log krel = –0.193) is substantially lower than that of the 4‑bromo analog (log krel = +3.358) and the 4‑iodo analog (log krel = +2.859), and is also slightly lower than that of the unsubstituted 2,6‑dinitrobenzoate (log krel = 0.000) [1]. This demonstrates that the electron‑donating methoxy group retards decarboxylation relative to electron‑withdrawing halogens.

Decarboxylation Kinetics Aromatic SE1 Mechanism Substituent Effects

Melting Point Depression: Distinct Crystalline Packing vs. Unsubstituted and 3,5‑Dinitro Isomers

4‑Methoxy‑2,6‑dinitrobenzoic acid exhibits a melting point of 179–180 °C [1]. This is significantly lower than that of the parent 2,6‑dinitrobenzoic acid (202–206 °C ) and the 3,5‑dinitrobenzoic acid regioisomer (205–207 °C ), yet higher than the 4‑methoxy‑3,5‑dinitro isomer (210–212 °C ).

Thermal Analysis Crystallinity Purification

Synthetic Accessibility: A Validated Route Avoiding Low‑Yielding Chromic Acid Oxidation

Direct oxidation of 4‑methoxy‑2,6‑dinitrotoluene with chromic acid was found to be unsatisfactory [1]. Instead, a reliable two‑step sequence—reaction of sodium methoxide with methyl 2,4,6‑trinitrobenzoate followed by saponification—provides 4‑methoxy‑2,6‑dinitrobenzoic acid in good yield [1]. This contrasts with many other 4‑substituted 2,6‑dinitrobenzoic acids, which are accessible via straightforward toluene oxidation [1].

Synthetic Methodology Nucleophilic Aromatic Substitution Process Chemistry

UV Absorption Profile: A Distinct Spectroscopic Fingerprint for Analytical Tracking

In aqueous solution, 4‑methoxy‑2,6‑dinitrobenzoic acid displays a characteristic UV absorption maximum at 210 nm with a molar absorptivity of log ε = 4.32 [1]. This absorption profile differs from that of unsubstituted 2,6‑dinitrobenzoic acid (λmax ~265 nm, log ε ~3.9 [2]) and provides a specific, quantifiable marker for identity and purity assessment.

UV‑Vis Spectroscopy Analytical Chemistry Quality Control

Storage and Handling: Defined Long‑Term Stability Profile vs. Temperature‑Sensitive Analogs

Vendor specifications indicate that 4‑methoxy‑2,6‑dinitrobenzoic acid can be stored long‑term in a cool, dry place at ambient temperature . In contrast, the 4‑methoxy‑3,5‑dinitro regioisomer is recommended for storage at –20 °C , suggesting a tangible difference in ambient‑temperature stability between the 2,6‑ and 3,5‑dinitro substitution patterns.

Storage Conditions Chemical Stability Inventory Management

Where 4‑Methoxy‑2,6‑dinitrobenzoic Acid Outperforms Alternatives: Recommended Application Scenarios


Precursor for Stable Aryl Anion Generation in Thermal Decarboxylative Transformations

The compound's retarded decarboxylation rate (log krel = –0.193) at elevated temperatures makes it an ideal precursor for generating the 4‑methoxy‑2,6‑dinitrophenyl anion under controlled thermal conditions. Unlike halogen‑substituted analogs that decarboxylate >250‑fold faster, this compound allows finer temporal control in mechanistic studies of SE1 decarboxylation [1].

Calibration Standard for UV‑HPLC Analysis of Nitroaromatic Libraries

With its intense and well‑separated UV absorption at 210 nm (log ε = 4.32), the compound serves as a sensitive and selective calibration standard for reversed‑phase HPLC‑UV assays. Its distinct retention time and spectral profile enable accurate quantification even in the presence of common nitroaromatic contaminants [2].

Building Block for Methoxy‑Directed Functionalization of Ortho‑Nitrobenzoate Scaffolds

The para‑methoxy group provides a moderate electron‑donating effect that modulates electrophilic aromatic substitution and nucleophilic displacement reactions at the ortho‑nitro positions. This allows differential functionalization of the 2‑ and 6‑positions relative to unsubstituted or halogenated 2,6‑dinitrobenzoic acids, expanding the accessible chemical space for medicinal chemistry and materials science [1].

Reference Material for Physical Property Benchmarking of Dinitrobenzoic Acid Derivatives

The well‑documented melting point (179–180 °C) and UV spectrum provide a robust set of orthogonal identity and purity metrics. These data support the compound's use as an internal reference standard when characterizing novel derivatives or when troubleshooting synthetic discrepancies in multi‑gram batch productions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-2,6-dinitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.